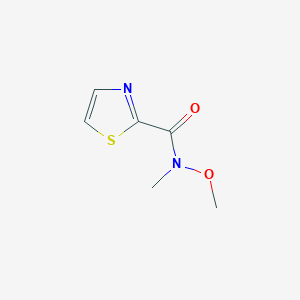

N-Methoxy-N-methyl-thiazole-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methoxy-N-methyl-1,3-thiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-8(10-2)6(9)5-7-3-4-11-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARILZOAFLUMHJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=NC=CS1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696381 | |

| Record name | N-Methoxy-N-methyl-1,3-thiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-18-2 | |

| Record name | N-Methoxy-N-methyl-1,3-thiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of N-Methoxy-N-methyl-thiazole-2-carboxamide in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxy-N-methyl-thiazole-2-carboxamide, bearing the CAS number 885278-18-2, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This guide provides a comprehensive technical overview of this versatile molecule, detailing its chemical properties, synthesis, and critical applications as a Weinreb amide in the construction of complex molecular architectures for drug discovery. We will explore its role in the development of novel anticancer and anti-inflammatory agents, supported by detailed experimental protocols and mechanistic insights. This document serves as a practical resource for researchers aiming to leverage the unique reactivity and structural attributes of this thiazole derivative in their synthetic and drug development endeavors.

Introduction: The Thiazole Moiety and the Significance of Weinreb Amides

The thiazole ring is a cornerstone in medicinal chemistry, present in a multitude of natural products and synthetic drugs.[1][2] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, imparts unique physicochemical properties to molecules, often enhancing their biological activity.[1][2] Thiazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2]

This compound belongs to a special class of amides known as Weinreb amides. The defining feature of a Weinreb amide is its N-methoxy-N-methyl substitution, which renders the carbonyl group susceptible to nucleophilic attack by organometallic reagents (such as Grignard or organolithium reagents) to form a stable tetrahedral intermediate.[3] This intermediate resists the typical over-addition that plagues reactions with other acylating agents, allowing for the controlled synthesis of ketones and aldehydes upon workup.[3] This unique reactivity makes this compound a highly valuable and strategic building block in multi-step organic synthesis.

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of this compound.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 885278-18-2 | |

| Molecular Formula | C₆H₈N₂O₂S | |

| Molecular Weight | 172.21 g/mol | |

| Appearance | Not explicitly stated, likely a solid | |

| Solubility | Soluble in common organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF). | [4] |

Safety and Handling

The safety information for this compound presents some inconsistencies across various supplier safety data sheets (SDS). Therefore, a cautious approach is warranted.

-

General Hazards: Some sources indicate that the compound may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[5] Conversely, other sources classify it as not a hazardous substance.[6] Given this discrepancy, it is prudent to handle the compound with care, assuming it to be potentially hazardous.

-

Precautionary Measures:

-

Storage: Store in a tightly sealed container in a cool, dry place.[6]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the conversion of thiazole-2-carboxylic acid into a Weinreb amide. This transformation can be accomplished using various coupling reagents. Below is a detailed, generalized protocol based on the use of 1,1'-carbonyldiimidazole (CDI), a common and effective activating agent for carboxylic acids.

Synthesis of this compound

This protocol describes the activation of thiazole-2-carboxylic acid with CDI, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add thiazole-2-carboxylic acid (1.0 eq.).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to achieve a concentration of approximately 0.2-0.5 M.

-

Activation: To the stirred suspension, add 1,1'-carbonyldiimidazole (CDI) (1.1 eq.) portion-wise at room temperature. The reaction mixture should become a clear solution with the evolution of CO₂ gas. Stir for 1-2 hours at room temperature to ensure complete formation of the activated acyl-imidazole intermediate.

-

Amidation: In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous DCM. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Applications in Drug Discovery

The utility of this compound as a synthetic intermediate is highlighted by its application in the synthesis of various biologically active molecules. Its ability to serve as a precursor to 2-acylthiazoles allows for the construction of diverse compound libraries for screening and lead optimization.

Synthesis of Anticancer Agents

Thiazole-containing compounds have emerged as a promising class of anticancer agents, with some derivatives exhibiting potent activity against various cancer cell lines.[7][8][9][10] The general synthetic strategy often involves the reaction of a thiazole Weinreb amide with an organometallic reagent to introduce a specific aryl or alkyl ketone moiety, which is often a key pharmacophore for biological activity.

Caption: General synthetic route to bioactive thiazole derivatives.

Mechanism of Action Insights:

-

Tubulin Polymerization Inhibition: Some 4-substituted methoxybenzoyl-aryl-thiazoles have been shown to exert their anticancer effects by inhibiting tubulin polymerization.[8] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.[8]

-

Kinase Inhibition: Other thiazole-based compounds have been developed as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[10]

Illustrative Data:

Several studies have reported potent anticancer activity for thiazole-2-carboxamide derivatives:

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-Substituted Methoxybenzoyl-aryl-thiazoles | Melanoma, Prostate | Low nM range | [9] |

| Thiazolyl-indole-2-carboxamides | MCF-7 (Breast) | 6.10 ± 0.4 | [10] |

| Thiazole/thiadiazole carboxamides | Various | Moderate to significant | [11] |

Development of Anti-inflammatory Drugs (COX Inhibitors)

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, and cyclooxygenase (COX) enzymes are major targets for anti-inflammatory drugs. Several novel thiazole carboxamide derivatives have been designed and synthesized as selective COX-2 inhibitors, which are sought after for their potential to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4][12][13][14]

Structure-Activity Relationship (SAR) Highlights:

-

The nature of the substituents on the thiazole ring and the carboxamide nitrogen is crucial for both potency and selectivity towards COX-2.[4][12]

-

Lipophilic groups can enhance binding to the hydrophobic channel of the COX active site, potentially increasing potency.[4]

-

Bulky substituents may hinder binding to the narrower active site of COX-1, thereby conferring selectivity for COX-2.[12]

Representative Biological Data:

| Compound Series | Target | Activity | Reference |

| Methoxyphenyl thiazole carboxamides | COX-1/COX-2 | Potent inhibition, some with selectivity for COX-2 | [4][12][13][14] |

| Thiazole-carboxamide derivatives | Antioxidant (DPPH scavenging) | IC₅₀ values in the low µM range | [2] |

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in modern organic synthesis and drug discovery. Its role as a Weinreb amide provides a reliable and efficient method for the synthesis of 2-acylthiazole derivatives, which are key intermediates in the development of novel therapeutic agents. The demonstrated potential of thiazole-based compounds in oncology and inflammation underscores the importance of this chemical entity. Future research will likely focus on the development of more efficient and stereoselective methods for the synthesis of complex thiazole derivatives and the exploration of new therapeutic applications for this privileged scaffold. The continued investigation of the structure-activity relationships of thiazole-2-carboxamides will undoubtedly lead to the discovery of new and improved drug candidates.

References

- Katritzky, A. R., Yang, H., Zhang, S., & Wang, M. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44.

- Hawash, M., Jaradat, N., Abualhasan, M., Şüküroğlu, M. K., Qaoud, M. T., & Kahraman, D. C. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29295–29313.

- Hawash, M., Jaradat, N., Sabobeh, R., Abualhasan, M., & Qaoud, M. T. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. BMC Chemistry, 17(1), 11.

- Li, W., et al. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 55(17), 7635-7648.

- Hawash, M., Jaradat, N., Abualhasan, M., Şüküroğlu, M. K., Qaoud, M. T., & Kahraman, D. C. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29295–29313.

- Li, Z., et al. (2021).

-

Wikipedia. (2023). Organolithium reagent. Retrieved from [Link]

- Singh, P., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 8(25), 22591-22611.

- Hawash, M., Jaradat, N., Sabobeh, R., Abualhasan, M., & Qaoud, M. T. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. BMC Chemistry, 17(1), 11.

- Niu, T., Zhang, W., Huang, D., Xu, C., Wang, H., & Hu, Y. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(19), 4474–4477.

-

CPAChem. (2023). Safety data sheet. Retrieved from [Link]

- Kim, H., & Kim, Y. (2003). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 24(11), 1643-1644.

-

Master Organic Chemistry. (n.d.). Addition of Organolithiums to Carboxylic Acids. Retrieved from [Link]

-

Wikipedia. (2023). Weinreb ketone synthesis. Retrieved from [Link]

- Katritzky, A. R., Yang, H., Zhang, S., & Wang, M. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44.

- Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1345-1361.

-

Myers, A. G. (n.d.). Organolithium reagents. Retrieved from [Link]

- Katritzky, A. R., Yang, H., Zhang, S., & Wang, M. (2002). An efficient conversion of carboxylic acids into Weinreb amides.

- Shah, P., et al. (2014). N-Arylalkylbenzo[d]thiazole-2-carboxamides as anti-mycobacterial agents: Design, new methods of synthesis and biological evaluation.

- Wang, X., et al. (2022). A convenient synthesis of 2-acyl benzothiazoles/thiazoles from benzothiazole/thiazole and N,N'-carbonyldiimidazole activated carboxylic acids.

- Brown, H. C., & Midland, M. M. (1971). The Preparation of Thiazole Grignard Reagents and Thiazolyllithium Compounds. Journal of the American Chemical Society, 93(16), 4078-4080.

- Movassaghi, M., & Schmidt, M. A. (2005). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.

- Li, J., et al. (2011). Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran. Green Chemistry, 13(5), 1174-1177.

- Jaradat, N., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 19(1), e0297005.

- Schmidt, M., et al. (2017). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. European Journal of Medicinal Chemistry, 138, 956-968.

-

Chu-肽生物科技. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

"N-Methoxy-N-methyl-thiazole-2-carboxamide" molecular weight and formula

An In-Depth Technical Guide to N-Methoxy-N-methyl-thiazole-2-carboxamide: A Versatile Weinreb Amide for Advanced Synthesis

Introduction: A Key Intermediate in Modern Organic Chemistry

This compound is a specialized chemical reagent that serves as a pivotal building block in medicinal and agrochemical research.[1] Belonging to the class of Weinreb-Nahm amides, its unique structure combines the stability of the N-methoxy-N-methyl amide functional group with the versatile reactivity of a thiazole ring. This combination makes it an invaluable tool for synthetic chemists, particularly for the precise construction of complex molecules. Its primary application lies in the synthesis of ketones, where it offers a distinct advantage over traditional methods by preventing the common issue of over-addition by organometallic reagents.[2][3] This guide provides a comprehensive overview of its properties, the underlying mechanism of its reactivity, and practical, field-proven protocols for its synthesis and application.

Core Molecular Data and Properties

The fundamental characteristics of this compound are essential for its effective use in synthesis. The presence of the thiazole ring, a common scaffold in biologically active compounds, coupled with the Weinreb amide functionality, defines its synthetic utility.[1][4]

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂S | [1][5] |

| Molecular Weight | 172.21 g/mol | [1][5] |

| CAS Number | 885278-18-2 | [5] |

| Appearance | Light yellow oil | [1][5] |

| Storage Conditions | Store at 0-8 °C | [1] |

The Weinreb-Nahm Amide Advantage: Mechanism and Selectivity

The exceptional utility of this compound stems from its identity as a Weinreb-Nahm amide. Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this functionality provides a reliable method for synthesizing ketones (or aldehydes via reduction) by circumventing the over-addition problem inherent in reacting organometallic reagents (e.g., Grignard or organolithium reagents) with other acyl compounds like acid chlorides or esters.[2]

The key to this selectivity is the formation of a stable tetrahedral intermediate. When a nucleophile attacks the amide's carbonyl carbon, the intermediate is stabilized by chelation between the lithium or magnesium atom of the organometallic reagent and both the carbonyl oxygen and the methoxy oxygen.[2] This chelated complex is stable at low temperatures and does not collapse to a ketone until an aqueous workup is performed. This prevents a second equivalent of the nucleophile from adding to the carbonyl group, which would otherwise lead to an alcohol.[2][3]

Caption: Mechanism of the Weinreb Ketone Synthesis.

Synthesis of the Weinreb Amide: A Representative Protocol

Weinreb amides can be synthesized from various acyl compounds, but a common and effective method involves the activation of a carboxylic acid followed by reaction with N,O-dimethylhydroxylamine hydrochloride.[3][6] The use of 1,1'-carbonyldiimidazole (CDI) is an excellent alternative to preparing a more reactive acid chloride, especially for substrates with sensitive functional groups.[7]

Experimental Protocol: Synthesis from Thiazole-2-carboxylic Acid

-

Activation: To a stirred solution of thiazole-2-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., Argon), add 1,1'-carbonyldiimidazole (CDI) (1.1 equiv) in one portion.

-

Causality: CDI activates the carboxylic acid by forming a reactive acyl-imidazole intermediate, with the evolution of CO₂ gas. Anhydrous conditions are critical to prevent hydrolysis of the CDI and the activated intermediate.[7]

-

-

Stirring: Allow the reaction mixture to stir at room temperature for approximately 1 hour, or until CO₂ evolution ceases and the solution becomes homogeneous.

-

Amide Formation: Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) to the solution in one portion.

-

Causality: The hydrochloride salt is easier to handle and more stable than the free amine.[3] The activated acyl-imidazole readily reacts with the amine to form the desired Weinreb amide.

-

-

Reaction Completion: Stir the reaction mixture for 6-12 hours at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction with a mild acid, such as 1 M HCl, and transfer to a separatory funnel. Extract the aqueous layer with DCM.

-

Causality: The acidic wash removes unreacted amine and imidazole byproducts by protonating them, making them soluble in the aqueous phase.[7]

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can then be purified by flash column chromatography on silica gel to afford the pure this compound.

Application: Protocol for Thiazolyl Ketone Synthesis

The true power of this compound is demonstrated in its reaction with organometallic reagents. The resulting thiazolyl ketones are valuable intermediates in the synthesis of pharmaceuticals, including novel anticancer agents.[8][9]

Experimental Protocol: Reaction with a Grignard Reagent

-

Setup: To a flame-dried, three-neck round-bottom flask under a positive pressure of argon, add a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF).

-

Causality: Rigorously anhydrous conditions are essential as Grignard reagents are highly basic and will be quenched by any protic solvent, including water.

-

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Causality: Low temperature is critical to ensure the stability of the tetrahedral intermediate and prevent side reactions.[2]

-

-

Grignard Addition: Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Reaction: Allow the reaction to stir at -78 °C for 1-2 hours. Monitor the consumption of the starting material by TLC.

-

Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still in the cold bath.

-

Causality: This is a mild acidic quench that hydrolyzes the intermediate complex to form the ketone and protonates the magnesium alkoxide byproducts, facilitating their removal.

-

-

Extraction and Purification: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography to yield the desired 2-acylthiazole.

Caption: Experimental workflow for ketone synthesis.

Conclusion

This compound stands as a testament to the power of rational reagent design in organic synthesis. By leveraging the stabilizing effect of the N-methoxy-N-methyl group, it provides a robust and highly selective pathway for the synthesis of thiazolyl ketones. Its application is crucial in fields where precise molecular construction is paramount, particularly in drug discovery, where the thiazole moiety is a key pharmacophore. The protocols and mechanistic insights provided herein serve as a guide for researchers and scientists to effectively utilize this versatile compound in their synthetic endeavors.

References

- Buy this compound (EVT-1713367) | 885278-18-2. [Online].

- This compound - Chem-Impex. [Online].

- N-methyl-N-methoxy-2,4-dimethylthiazole-5-carboxamide - MOLBASE. [Online].

- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - NIH. [Online].

- Weinreb ketone synthesis - Wikipedia. [Online].

- N-Methoxy-N-methyl thiazole-5-carboxamide. [Online].

- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC - NIH. [Online].

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC - NIH. [Online].

- Recent Developments in Weinreb Synthesis and their Applications. [Online].

- This compound - ChemicalBook. [Online].

- (PDF) N-Arylalkylbenzo[d]thiazole-2-carboxamides as anti-mycobacterial agents: Design, new methods of synthesis and biological evaluation - ResearchGate. [Online].

- A new general method for preparation of N-methoxy-N-methylamides. Application in direct conversion of an ester to a ketone | Semantic Scholar. [Online].

- Thiazole substitution of a labile amide bond—a new option toward antiplasmodial pantothenamide-mimics - PMC - NIH. [Online].

- Upgrading ketone synthesis direct from carboxylic acids and organohalides - ResearchGate. [Online].

- Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones | Request PDF - ResearchGate. [Online].

- Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation - ChemSpider Synthetic Pages. [Online].

- Methoxy- N -methyl-β-enaminoketoesters: New Synthetic Precursors for the Regioselective Synthesis of Heterocyclic Compounds | Request PDF - ResearchGate. [Online].

- Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones - PMC - NIH. [Online].

- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies | ACS Omega. [Online].

- 4-Hydroxy-2-methyl-N-(2-thiazole)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide (EX15) and its Cu(II) Complex as New Oxicam Selective Cyclooxygenase-2 Inhibitors - ResearchGate. [Online].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Buy this compound (EVT-1713367) | 885278-18-2 [evitachem.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of N-Methoxy-N-methyl-thiazole-2-carboxamide

Introduction: The Versatility of the Thiazole Moiety and the Utility of Weinreb Amides

The thiazole ring is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmacologically active compounds and functional materials.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery.[1] When incorporated into a carboxamide structure, the thiazole moiety's utility is further expanded. This guide focuses on a specific, highly useful derivative: N-Methoxy-N-methyl-thiazole-2-carboxamide , a member of the Weinreb amide family.

Weinreb amides, or N-methoxy-N-methylamides, are exceptionally valuable intermediates in organic synthesis.[2] Their significance lies in their controlled reactivity towards organometallic reagents. Unlike other carboxylic acid derivatives that can undergo over-addition, Weinreb amides typically form a stable chelated intermediate that collapses to the desired ketone or aldehyde upon workup, preventing the formation of tertiary alcohols.[2] This controlled reactivity makes this compound a key building block for the synthesis of more complex thiazole-containing molecules with high precision and yield.

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.

Synthesis of this compound: A Step-by-Step Protocol

The most direct and reliable method for the synthesis of this compound is the coupling of thiazole-2-carboxylic acid with N,O-dimethylhydroxylamine. This reaction is typically facilitated by a peptide coupling agent to activate the carboxylic acid.

Synthetic Workflow Diagram

Caption: Synthetic route for this compound.

Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity.

Materials:

-

Thiazole-2-carboxylic acid

-

N,O-Dimethylhydroxylamine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or N,N'-Dicyclohexylcarbodiimide (DCC)

-

Triethylamine (TEA) or N-methylmorpholine (NMM)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add thiazole-2-carboxylic acid (1.0 equivalent).

-

Dissolution: Dissolve the starting material in anhydrous DCM or THF.

-

Addition of Amine and Base: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous DCM or THF and add triethylamine (1.2 equivalents) or N-methylmorpholine (1.2 equivalents) to neutralize the hydrochloride and liberate the free amine. Stir for 10-15 minutes.

-

Coupling Agent Addition: To the solution of thiazole-2-carboxylic acid, add the coupling agent, EDCI (1.2 equivalents) or DCC (1.2 equivalents).[3][4] Stir the mixture at room temperature for 30 minutes to allow for the formation of the activated ester intermediate.

-

Amine Addition: Add the freshly prepared solution of N,O-dimethylhydroxylamine to the reaction mixture containing the activated thiazole-2-carboxylic acid.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-12 hours).

-

Workup:

-

If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent in vacuo to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of activated intermediates with atmospheric moisture.

-

Anhydrous Solvents: Water can hydrolyze the activated carboxylic acid intermediate, reducing the yield of the desired amide.

-

Coupling Reagents (EDCI/DCC): These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the amine.[3][4] EDCI is often preferred as its urea byproduct is water-soluble, simplifying purification.

-

Base (TEA/NMM): N,O-dimethylhydroxylamine is typically supplied as a hydrochloride salt. The base is required to neutralize the HCl and generate the free amine nucleophile.[4]

-

Aqueous Workup: The washing steps are crucial to remove any remaining coupling agent, byproducts, and unreacted starting materials, ensuring a purer crude product before chromatography.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are standard for this purpose.

Predicted Spectroscopic Data

| Technique | Parameter | Predicted Value/Observation | Assignment |

| ¹H NMR | Chemical Shift (δ, ppm) | ~8.0 - 8.2 | Thiazole ring proton |

| ~7.8 - 8.0 | Thiazole ring proton | ||

| ~3.8 | Methoxy protons (-OCH₃) | ||

| ~3.4 | N-Methyl protons (-NCH₃) | ||

| Multiplicity | Doublet | Thiazole ring protons | |

| Singlet | Methoxy and N-Methyl protons | ||

| Integration | 1H | Each thiazole ring proton | |

| 3H | Methoxy and N-Methyl protons | ||

| ¹³C NMR | Chemical Shift (δ, ppm) | ~160 - 165 | Carboxamide carbonyl (C=O) |

| ~145 - 150 | Thiazole ring carbon (C-S) | ||

| ~125 - 130 | Thiazole ring carbons (C-H) | ||

| ~61 | Methoxy carbon (-OCH₃) | ||

| ~34 | N-Methyl carbon (-NCH₃) | ||

| IR | Wavenumber (cm⁻¹) | ~1640 - 1680 | Amide C=O stretch |

| ~3100 - 3150 | Aromatic C-H stretch | ||

| ~1400 - 1500 | Thiazole ring skeletal vibrations | ||

| HRMS | m/z | [M+H]⁺ | Calculated for C₆H₉N₂O₂S⁺ |

Applications in Drug Development and Organic Synthesis

This compound serves as a versatile precursor for a variety of more complex molecules with potential therapeutic applications. For instance, it can be readily converted into thiazolyl ketones through reaction with Grignard or organolithium reagents. These ketones can then be further elaborated into a wide range of derivatives, including inhibitors of enzymes such as cyclooxygenases (COX).[3][5] The thiazole carboxamide scaffold itself is present in numerous compounds with demonstrated biological activities, including anticancer and antimicrobial properties.[7][8]

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By understanding the rationale behind the chosen synthetic methodology and the expected analytical signatures, researchers can confidently prepare this valuable building block for their drug discovery and development programs. The protocols and data presented herein are designed to ensure scientific integrity and reproducibility, empowering scientists to advance their research with this versatile chemical entity.

References

-

Hawash, M., Jaradat, N., Sabobeh, R., Abualhasan, M., & Qaoud, M. T. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(15), 5899. [Link]

-

Li, J., et al. (2013). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 56(13), 5496-5512. [Link]

-

Shah, P., et al. (2014). N-Arylalkylbenzo[d]thiazole-2-carboxamides as anti-mycobacterial agents: Design, new methods of synthesis and biological evaluation. Medicinal Chemistry Communications, 5(10), 1533-1540. [Link]

-

Bolf, A., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2147. [Link]

-

Hawash, M., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Bioorganic Chemistry, 134, 106458. [Link]

-

Ayati, A., et al. (2015). A review on biological activities of thiazole derivatives. Scientia Pharmaceutica, 83(2), 229-243. [Link]

-

Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44. [Link]

-

Katritzky, A. R., Yang, H., Zhang, S., & Wang, M. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44. [Link]

- Kim, J. H., et al. (2005). Novel process for the preparation of weinreb amide derivatives.

-

Kharchenko, A., et al. (2026). Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. French-Ukrainian Journal of Chemistry, 13(2). [Link]

-

Niu, T., et al. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(19), 4474-4477. [Link]

-

Zadorozhnii, P. V., et al. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. Molecules, 27(19), 6523. [Link]

-

Al-Zoubi, R. M. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 183-197. [Link]

-

Pavlova, V. V., et al. (2025). Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. French-Ukrainian Journal of Chemistry, 13(2), 51-59. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 3. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic Data for N-Methoxy-N-methyl-thiazole-2-carboxamide: A Technical Guide

Introduction: The Structural Elucidation of a Thiazole Derivative

N-Methoxy-N-methyl-thiazole-2-carboxamide incorporates two key functionalities: a thiazole ring and a Weinreb amide. The thiazole moiety, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a common scaffold in pharmacologically active compounds. The Weinreb amide (N-methoxy-N-methyl amide) is a versatile functional group in organic synthesis, known for its ability to react with organometallic reagents to form ketones without over-addition. Accurate structural confirmation of such molecules is paramount and is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This guide will delve into the predicted spectroscopic signatures of this compound, explaining the rationale behind the expected chemical shifts, absorption frequencies, and fragmentation patterns.

Predicted Spectroscopic Data

The following sections detail the anticipated NMR, IR, and MS data for this compound. These predictions are based on the analysis of its constituent functional groups and data from structurally related compounds reported in the scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

Experimental Protocol: NMR Data Acquisition

A standard approach for acquiring NMR data for a small organic molecule like this would be:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ can be used if solubility is an issue.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional but Recommended): For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons are highly recommended. HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range (2-3 bond) correlations, which is particularly useful for identifying quaternary carbons.

dot

Caption: Workflow for NMR-based structural elucidation.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~8.0 | d | 1H | Thiazole H-4 | Protons on aromatic heterocyclic rings are deshielded. The H-4 proton is typically downfield due to the electron-withdrawing effect of the adjacent nitrogen and the carboxamide group. It will appear as a doublet due to coupling with H-5. |

| ~7.6 | d | 1H | Thiazole H-5 | Also deshielded, but generally upfield relative to H-4. It will appear as a doublet due to coupling with H-4. |

| ~3.8 | s | 3H | -OCH₃ | Methoxy protons are typically found in this region and appear as a sharp singlet as there are no adjacent protons to couple with. |

| ~3.4 | s | 3H | -NCH₃ | The N-methyl protons are also singlets and are slightly upfield compared to the O-methyl protons due to the difference in electronegativity between nitrogen and oxygen. |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 | C=O (Amide) | The carbonyl carbon of the Weinreb amide is expected in this region. |

| ~160 | C-2 (Thiazole) | The carbon atom situated between the nitrogen and sulfur atoms in the thiazole ring is highly deshielded. |

| ~145 | C-4 (Thiazole) | Aromatic carbon adjacent to nitrogen. |

| ~125 | C-5 (Thiazole) | Aromatic carbon adjacent to sulfur. |

| ~62 | -OCH₃ | The carbon of the methoxy group. |

| ~34 | -NCH₃ | The carbon of the N-methyl group, typically found further upfield. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

Neat (liquid): If the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (solid): If the compound is a solid, a few milligrams are ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded first. Then, the sample is placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final spectrum.

dot

Caption: Workflow for IR-based functional group analysis.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Medium-Weak | C-H stretch (aromatic) | Characteristic stretching vibrations for C-H bonds on the thiazole ring.[1] |

| ~2950-2850 | Medium | C-H stretch (aliphatic) | Stretching vibrations of the methyl C-H bonds. |

| ~1660-1640 | Strong | C=O stretch (amide) | The carbonyl stretch of the Weinreb amide is a strong, characteristic band. Its position is influenced by the electronic effects of the attached groups. |

| ~1600-1580 | Medium | C=N stretch (thiazole ring) | A characteristic stretching vibration for the carbon-nitrogen double bond within the thiazole ring.[1][2] |

| ~1550-1450 | Medium-Strong | Thiazole ring skeletal vibrations | These absorptions arise from the stretching and bending of the entire ring system.[1] |

| ~750-650 | Medium-Weak | C-S stretch (thiazole ring) | The carbon-sulfur bond stretch in the thiazole ring.[1] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly or via a liquid chromatography (LC) system.

-

Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is ideal for this type of molecule to preserve the molecular ion. Electron Ionization (EI) can also be used, which would likely lead to more extensive fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

dot

Caption: Workflow for Mass Spectrometry analysis.

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Assignment | Rationale |

| 173.04 | [M+H]⁺ | The protonated molecular ion. The exact mass can be used to confirm the elemental composition (C₆H₉N₂O₂S⁺). |

| 142.02 | [M+H - OCH₃]⁺ | Loss of the methoxy radical from the Weinreb amide. |

| 114.02 | [M+H - CON(OCH₃)CH₃]⁺ | Cleavage of the entire Weinreb amide group, leaving the protonated thiazole-2-carbonyl fragment. |

| 84.00 | [Thiazole ring fragment]⁺ | Further fragmentation of the thiazole ring itself is possible, though less common with soft ionization.[3][4][5] |

Conclusion

The structural characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed, predictive framework for the expected spectroscopic data, grounded in the established chemical principles of its constituent thiazole and Weinreb amide functionalities. By understanding the rationale behind the predicted spectral features, researchers can more confidently interpret experimental data, confirm the synthesis of the target molecule, and ensure its purity for subsequent applications in research and development.

References

- Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic.

- THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry.

- THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Science Publishing.

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.

- (2015). Thiazoles: iii. Infrared spectra of methylthiazoles.

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.

- NMR and IR Analysis of Thiazole Compounds. Benchchem.

- (2020). Possible mass fragmentation pattern of compound 3.

- Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

Sources

The Strategic Utility of N-Methoxy-N-methyl-thiazole-2-carboxamide in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Power of a Well-Designed Intermediate

In the intricate tapestry of multi-step organic synthesis, the strategic choice of intermediates is paramount to success. An ideal intermediate is not merely a stepping stone but a robust and versatile building block that ensures efficiency, high fidelity, and adaptability. Among the pantheon of such critical synthons, the Weinreb amide, or N-methoxy-N-methylamide, has secured a distinguished position since its introduction. Its remarkable ability to react cleanly with a wide range of nucleophiles to furnish ketones and aldehydes, without the common pitfall of over-addition, has rendered it an indispensable tool in the synthetic chemist's arsenal.

This technical guide delves into a specific, yet increasingly important, member of this class: N-Methoxy-N-methyl-thiazole-2-carboxamide . The incorporation of the thiazole heterocycle—a privileged scaffold in medicinal chemistry renowned for its diverse biological activities—into the Weinreb amide framework creates a powerful bifunctional intermediate.[1][2] This guide, intended for the discerning researcher and drug development professional, will provide a comprehensive overview of the synthesis, reactivity, and strategic applications of this valuable compound, underpinned by detailed experimental protocols and mechanistic insights.

The Architectural Advantage: Why this compound?

The efficacy of N-methoxy-N-methylamides stems from their ability to form a stable, chelated tetrahedral intermediate upon nucleophilic addition. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic or aqueous workup, thus preventing the common problem of over-addition of the nucleophile to the newly formed ketone, which would lead to a tertiary alcohol.[3]

The incorporation of a thiazole ring at the 2-position introduces several strategic advantages:

-

Medicinal Chemistry Relevance: The thiazole nucleus is a cornerstone of numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] As such, this compound serves as a direct precursor to a vast array of potentially bioactive thiazolyl ketones and their derivatives.

-

Modulation of Reactivity: The electron-withdrawing nature of the thiazole ring can influence the reactivity of the Weinreb amide, potentially affecting reaction kinetics and substrate scope.

-

Synthetic Handle: The thiazole ring itself can be further functionalized, offering additional avenues for molecular diversification late in a synthetic sequence.

Synthesis of this compound: A Self-Validating Protocol

The synthesis of the title Weinreb amide is most reliably achieved from its corresponding carboxylic acid, thiazole-2-carboxylic acid. While several amide coupling protocols are viable, the use of peptide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base offers a mild and efficient route.

Experimental Protocol: Synthesis of this compound

Materials:

-

Thiazole-2-carboxylic acid

-

N,O-Dimethylhydroxylamine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add thiazole-2-carboxylic acid (1.0 eq).

-

Add anhydrous dichloromethane (to a concentration of ~0.2 M).

-

To the stirred suspension, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and triethylamine (2.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDCI (1.2 eq) portion-wise over 10 minutes, ensuring the internal temperature remains below 5 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product, typically a light yellow oil, can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.[4]

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the introduction of moisture, which could hydrolyze the activated carboxylic acid intermediate or the final product.

-

Triethylamine: Acts as a base to neutralize the HCl salt of N,O-dimethylhydroxylamine and the HCl generated during the EDCI coupling. Using two equivalents ensures both are fully neutralized.

-

0 °C Addition of EDCI: The coupling reaction is exothermic. Low-temperature addition helps to control the reaction rate, minimize side reactions, and prevent the degradation of the thermally sensitive EDCI.

-

Aqueous Workup: The acidic wash removes unreacted amines (triethylamine), while the basic wash removes any remaining carboxylic acid. The final brine wash removes residual water from the organic layer.

Caption: Synthesis of the Thiazole Weinreb Amide.

Reactivity Profile: The Controlled Delivery of the Thiazole-2-carbonyl Moiety

The synthetic utility of this compound lies in its predictable reactivity with a variety of nucleophiles to generate thiazol-2-yl ketones and, upon reduction, thiazole-2-carbaldehyde.

Reaction with Organometallic Reagents

The reaction with Grignard reagents and organolithium compounds is the most common application of Weinreb amides. The thiazole-containing variant is no exception, providing a reliable route to a diverse range of thiazol-2-yl ketones.

General Reaction Scheme:

Caption: General Reaction of the Thiazole Weinreb Amide.

Experimental Protocol: Synthesis of a Thiazol-2-yl Ketone

Materials:

-

This compound

-

Grignard reagent (e.g., Phenylmagnesium bromide, 1 M in THF) or Organolithium reagent

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Grignard reagent (1.2 eq) dropwise via syringe, maintaining the temperature at 0 °C.

-

After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction back to 0 °C and quench by the slow addition of saturated NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of THF).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ketone by flash column chromatography on silica gel.

Self-Validation and Causality:

-

Anhydrous Conditions: Grignard and organolithium reagents are highly reactive towards protic solvents, including water. Rigorous exclusion of moisture is critical for the success of the reaction.

-

Low-Temperature Addition: This helps to control the exothermicity of the reaction and minimize potential side reactions, such as addition to the thiazole ring.

-

Quenching with NH₄Cl: A saturated solution of ammonium chloride is a mild acid source that effectively hydrolyzes the magnesium alkoxide intermediate to the ketone without promoting acid-catalyzed side reactions.

Reduction to Thiazole-2-carbaldehyde

Reduction of the Weinreb amide with a mild hydride source, such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LAH), provides a high-yielding route to the corresponding aldehyde. The stability of the intermediate aluminum-chelated species prevents over-reduction to the alcohol.

Quantitative Data Summary:

| Nucleophile/Reagent | Product Type | Typical Yield (%) |

| Aryl/Alkyl Grignard Reagent | Ketone | 75-95 |

| Aryl/Alkyl Lithium Reagent | Ketone | 70-90 |

| DIBAL-H | Aldehyde | 80-95 |

| LiAlH₄ | Aldehyde | 85-98 |

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Strategic Applications in Drug Discovery and Total Synthesis

The true value of this compound is demonstrated in its application as a key intermediate in the synthesis of complex, biologically active molecules.

Case Study: Synthesis of Dasatinib Intermediate

Dasatinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia. The core structure of Dasatinib features a 2-aminothiazole-5-carboxamide moiety. While not a direct reaction of the title compound, the synthesis of Dasatinib intermediates often involves the formation of a thiazole carboxamide, highlighting the importance of this functional group in the drug's architecture. The use of a Weinreb amide precursor would be a viable strategy for the introduction of side chains at the 2-position of the thiazole ring in analogues of such drugs.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic intermediate design in modern organic synthesis. It elegantly combines the robust and predictable reactivity of the Weinreb amide with the medicinally significant thiazole scaffold. This guide has provided a framework for its synthesis and application, emphasizing the importance of understanding the causality behind experimental protocols to ensure reproducibility and success. As the demand for novel thiazole-containing pharmaceuticals continues to grow, the utility of this versatile intermediate in both academic research and industrial drug development is poised to expand, enabling the efficient and reliable construction of complex molecular architectures.

References

-

Evotec. This compound. Evotec. Accessed January 19, 2026. [Link]

-

Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 193-206. [Link]

-

Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design of new anticancer agents. European journal of medicinal chemistry, 97, 671-697. [Link]

-

S. Nahm and S. M. Weinreb, Tetrahedron Lett., 1981, 22 , 3815-3818. [Link]

-

Singh, U. P., & Singh, R. P. (2015). Thiazole and its derivatives: a review on their synthesis and biological activities. International Journal of Pharmaceutical Sciences and Research, 6(5), 1836. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]

- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 4. A kind of synthetic method of dasatinib intermediate - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Reactivity and Chemical Properties of N-Methoxy-N-methyl-thiazole-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

N-Methoxy-N-methyl-thiazole-2-carboxamide, a specialized chemical entity, stands at the intersection of two pivotal classes of organic molecules: thiazoles and Weinreb amides. This unique combination imparts a rich and versatile reactivity profile, making it a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry. The thiazole ring is a common scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities[1][2]. The N-methoxy-N-methylamide, or Weinreb amide, functionality provides a stable yet reactive handle for the controlled introduction of carbon-based substituents, enabling the synthesis of ketones and aldehydes with high fidelity and avoidance of over-addition side reactions.

This technical guide provides a comprehensive overview of the synthesis, reactivity, and chemical properties of this compound. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights necessary to effectively utilize this compound in their synthetic endeavors. We will delve into its role as a Weinreb amide, explore its participation in transition metal-catalyzed cross-coupling reactions, and discuss the potential biological significance of its derivatives.

Core Molecular Attributes

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

| Property | Value |

| CAS Number | 885278-18-2 |

| Molecular Formula | C₆H₈N₂O₂S |

| Molecular Weight | 172.21 g/mol |

| IUPAC Name | N-methoxy-N-methyl-1,3-thiazole-2-carboxamide |

| SMILES | CN(OC)C(=O)c1nccs1 |

Synthesis of this compound

The synthesis of this compound typically involves the coupling of a thiazole-2-carboxylic acid derivative with N,O-dimethylhydroxylamine. A general and robust protocol for this transformation is outlined below.

Experimental Protocol: Amide Coupling

-

Starting Material: Begin with thiazole-2-carboxylic acid.

-

Activation: The carboxylic acid is activated to facilitate amide bond formation. Common activating agents include thionyl chloride (SOCl₂) to form the acid chloride, or carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).

-

Coupling Reaction: The activated carboxylic acid derivative is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable base, such as triethylamine or pyridine, to neutralize the hydrochloride salt and facilitate the nucleophilic attack.

-

Work-up and Purification: The reaction mixture is typically subjected to an aqueous work-up to remove water-soluble byproducts. The crude product is then purified using column chromatography on silica gel to yield the pure this compound.

Caption: Reaction of this compound with organometallics.

Similarly, the Weinreb amide can be reduced to the corresponding aldehyde using mild reducing agents like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄) at low temperatures. This provides a reliable route to thiazole-2-carbaldehyde, another important synthetic intermediate.

Palladium-Catalyzed Annulation: Synthesis of Thiazolo[4,5-c]isoquinolinones

A significant and documented reaction of this compound is its participation in palladium-catalyzed annulation reactions. Specifically, it can be coupled with α-chloroacetaldehydes to construct the thiazolo[4,5-c]isoquinolinone scaffold. This class of fused heterocyclic compounds is of considerable interest in medicinal chemistry due to their structural similarity to other biologically active isoquinolinone derivatives.

Mechanistic Insights:

The proposed mechanism for this transformation involves a catalytic cycle initiated by the palladium(0) catalyst:

-

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition into the carbon-chlorine bond of the α-chloroacetaldehyde.

-

Coordination and Migratory Insertion: The nitrogen atom of the thiazole ring and the carbonyl oxygen of the Weinreb amide likely coordinate to the palladium(II) center. This is followed by migratory insertion of the carbonyl group into the palladium-acyl bond.

-

C-H Activation: An intramolecular C-H activation at the C5 position of the thiazole ring occurs, forming a palladacycle intermediate.

-

Reductive Elimination: Reductive elimination from the palladacycle forms the new carbon-carbon bond, constructing the isoquinolinone ring system and regenerating the palladium(0) catalyst.

Caption: Simplified catalytic cycle for the synthesis of thiazolo[4,5-c]isoquinolinones.

Applications in Drug Discovery and Development

The synthetic versatility of this compound makes it a valuable tool for the synthesis of novel compounds with potential therapeutic applications.

-

Access to Novel Heterocyclic Scaffolds: The palladium-catalyzed annulation reaction provides a direct route to thiazolo[4,5-c]isoquinolinones. This scaffold is an analog of other isoquinolinone-containing natural products and synthetic compounds that have shown a range of biological activities, including inhibition of enzymes such as poly(ADP-ribose) polymerase (PARP), which are important targets in cancer therapy.

-

Synthesis of Bioactive Thiazolyl Ketones: The reaction with organometallic reagents allows for the synthesis of a wide array of 2-acylthiazoles. Thiazolyl ketones are known to be precursors to various biologically active molecules and can themselves exhibit interesting pharmacological properties.

Conclusion and Future Perspectives

This compound is a highly functionalized building block with significant potential in organic synthesis and medicinal chemistry. Its dual reactivity, stemming from the Weinreb amide and the thiazole ring, allows for the construction of complex molecular architectures. The documented palladium-catalyzed annulation to form thiazolo[4,5-c]isoquinolinones highlights its utility in generating novel heterocyclic scaffolds.

Future research in this area should focus on a more detailed exploration of the reactivity of this compound with a broader range of organometallic and reducing agents to fully map its synthetic potential. Furthermore, a systematic biological evaluation of the derivatives synthesized from this compound, particularly the thiazolo[4,5-c]isoquinolinones, is warranted to uncover potential new therapeutic agents. The insights provided in this guide are intended to serve as a solid foundation for such future investigations.

References

-

Al-Jumaili, M.H.A.; Hamad, A.A.; Hashem, H.E.; Hussein, A.D.; Muhaidi, M.J.; Ahmed, M.A.; Albanaa, A.H.A.; Siddique, F.; Bakr, E.A. Comprehensive review on the Bis–heterocyclic compounds and their anticancer efficacy. J. Mol. Struct., 2023 , 1271, 133970. [Link]

-

Singh, I.P.; Gupta, S.; Kumar, S. Thiazole compounds as antiviral agents: An update. Med. Chem., 2020 , 16(1), 4-23. [Link]

-

Narasimhamurthy, K.H.; Sajith, A.M.; Joy, M.N.; Rangappa, K.S. An overview of recent developments in the synthesis of substituted thiazoles. ChemistrySelect, 2020 , 5(19), 5629-5656. [Link]

-

Thiazole and its Derivatives: Medicinal Importance and Various Routes of Synthesis. JETIR, 2019 , 6(6). [Link]

Sources

A Technical Guide to N-Methoxy-N-methyl-thiazole-2-carboxamide: A Versatile Weinreb Amide for Synthetic and Medicinal Chemistry

Abstract

N-Methoxy-N-methyl-thiazole-2-carboxamide, a specialized Weinreb amide, stands as a pivotal building block in modern organic synthesis and drug discovery. Its unique structure, combining the robust reactivity of a Weinreb amide with the pharmacologically significant thiazole scaffold, offers chemists a reliable tool for constructing complex molecular architectures. This guide provides an in-depth exploration of its synthesis, spectroscopic signature, core reactivity, and applications, grounded in established chemical principles and field-proven insights. We will dissect the causality behind synthetic protocols and demonstrate the molecule's utility in forging key intermediates for pharmaceutical research.

Introduction: The Strategic Value of a Dual-Functionality Reagent

In the landscape of synthetic chemistry, reagents that offer both predictable reactivity and inherent biological relevance are of paramount importance. This compound (CAS No: 885278-18-2) embodies this dual value. At its core, it is a Weinreb-Nahm amide, a class of N-methoxy-N-methylamides celebrated for their controlled reactivity with organometallic reagents to produce ketones without the common side-reaction of over-addition[1][2]. The key to this control lies in the formation of a stable, chelated tetrahedral intermediate that collapses to the desired ketone only upon acidic workup[2].

Simultaneously, the molecule features a thiazole ring. The thiazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs and biologically active agents, prized for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[3][4][5][6]. This guide positions this compound not merely as a reagent, but as a strategic starting point for the development of novel therapeutics.

Physicochemical and Spectroscopic Characterization

The foundational properties of this compound are summarized below. Understanding these characteristics is the first step in its effective application.

| Property | Value | Source |

| CAS Number | 885278-18-2 | [3][7][8] |

| Molecular Formula | C₆H₈N₂O₂S | [3][7] |

| Molecular Weight | 172.21 g/mol | [3][7] |

| Appearance | Light yellow oil | [3] |

| IUPAC Name | N-methoxy-N-methyl-1,3-thiazole-2-carboxamide | [7] |

| Purity | Typically ≥ 99% | [3] |

| Storage Conditions | 0-8 °C | [3] |

Predicted Spectroscopic Profile

While comprehensive, peer-reviewed spectral data for this specific compound is not widely published, its structure allows for a highly confident prediction of its key spectroscopic features based on the analysis of its functional groups and data from analogous structures[9][10][11][12].

| Spectroscopy | Predicted Feature | Assignment |

| ¹H NMR (CDCl₃) | δ ~8.0 ppm (d), δ ~7.6 ppm (d) | Protons on the thiazole ring (H4, H5) |

| δ ~3.8 ppm (s) | N-OCH₃ protons | |

| δ ~3.4 ppm (s) | N-CH₃ protons | |

| ¹³C NMR (CDCl₃) | δ ~160 ppm | Carboxamide carbonyl (C=O) |

| δ ~140-150 ppm | Thiazole ring carbons | |

| δ ~62 ppm | N-OCH₃ carbon | |

| δ ~34 ppm | N-CH₃ carbon | |

| IR (ATR) | ~1660-1680 cm⁻¹ (Strong) | Amide C=O stretch |

| ~3100 cm⁻¹ (Medium) | C-H stretch (Thiazole ring) | |

| ~1500-1550 cm⁻¹ (Medium) | C=N, C=C stretch (Thiazole ring) |

Synthesis and Experimental Protocols

The most direct and common synthesis of this compound proceeds from its corresponding carboxylic acid, thiazole-2-carboxylic acid. The conversion relies on standard amide coupling chemistry.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the target Weinreb amide.

Detailed Synthesis Protocol

This protocol describes a robust method for preparing the title compound. The causality for reagent choice is critical: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is a water-soluble carbodiimide that activates the carboxylic acid. Hydroxybenzotriazole (HOBt) is added to suppress side reactions and minimize racemization if chiral centers were present. A tertiary amine base, such as Triethylamine (TEA) or N-methylmorpholine (NMM), is required to neutralize the hydrochloride salt of the amine and the acid formed during the reaction.

Materials:

-

Thiazole-2-carboxylic acid (1.0 eq)

-

N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)

-

EDCI (1.2 eq)

-

HOBt (1.2 eq)

-

Triethylamine (2.5 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add thiazole-2-carboxylic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and HOBt (1.2 eq).

-

Solvent Addition: Add anhydrous DCM to dissolve the reagents (concentration approx. 0.1-0.2 M).

-

Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add triethylamine (2.5 eq) and stir for 15 minutes. The base neutralizes the HCl salt and prepares the free amine for reaction.

-

Activation: Add EDCI (1.2 eq) portion-wise to the cooled solution. The reaction is exothermic, and maintaining a low temperature prevents degradation of the activated species.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Workup: Dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOBt, followed by brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, typically using an ethyl acetate/hexanes gradient, to afford the pure this compound as a light yellow oil[3].

Core Reactivity: The Weinreb Amide Advantage

The primary utility of this compound is its function as a Weinreb amide, enabling the clean synthesis of 2-acylthiazoles.

Mechanism of Ketone Synthesis

The reaction with an organometallic reagent (e.g., Grignard or organolithium) proceeds via a highly stable 5-membered chelated intermediate. This intermediate is stable under the reaction conditions and does not collapse until a proton source is introduced during workup. This elegant mechanism prevents the common problem of over-addition that plagues reactions with other acylating agents like esters or acid chlorides, which would lead to tertiary alcohols[2].

Caption: Mechanism of controlled ketone synthesis using a Weinreb amide.

Protocol for Ketone Synthesis

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF and cool to -78 °C (dry ice/acetone bath).

-

Slowly add the organometallic reagent (e.g., Phenylmagnesium bromide, 1.2 eq) dropwise.

-

Stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify by flash column chromatography to yield the desired 2-acylthiazole.

Applications in Medicinal Chemistry